Cas no 946262-35-7 (N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide)

N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide
- N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-thiophen-2-ylacetamide
- F2493-0096
- AKOS024651534
- N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- 946262-35-7
- N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide
-
- インチ: 1S/C16H14N2O2S/c19-16(10-14-7-4-8-21-14)17-11-13-9-15(20-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19)
- InChIKey: BXQZCSFUZRPKIP-UHFFFAOYSA-N
- ほほえんだ: C(NCC1C=C(C2=CC=CC=C2)ON=1)(=O)CC1SC=CC=1
計算された属性
- せいみつぶんしりょう: 298.07759887g/mol
- どういたいしつりょう: 298.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 83.4Ų
N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-0096-1mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
946262-35-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2493-0096-10mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
946262-35-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-0096-20mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
946262-35-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2493-0096-10μmol |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
946262-35-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-0096-20μmol |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
946262-35-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-0096-5mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
946262-35-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-0096-75mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
946262-35-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2493-0096-4mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
946262-35-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2493-0096-25mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
946262-35-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2493-0096-40mg |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |
946262-35-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide 関連文献
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
3. Back matter
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamideに関する追加情報
Introduction to N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide (CAS No. 946262-35-7)
N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide (CAS No. 946262-35-7) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate heterocyclic scaffolds with amide functionalities, making it a promising candidate for further investigation in drug discovery and development.
The structural composition of N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide is characterized by the presence of two distinct heterocyclic rings: a phenyl ring and an oxazole ring, both of which are linked to an acetamide moiety. The oxazole ring, in particular, is known for its role as a bioisostere of pyridine and pyrimidine, often contributing to the binding affinity and specificity of small molecule drugs towards biological targets. The phenyl ring, on the other hand, provides additional hydrophobic interactions and can influence the overall pharmacokinetic properties of the molecule.
The incorporation of a thiophene ring in the structure further enhances the complexity and potential utility of this compound. Thiophenes are well-documented heterocycles that exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The presence of the thiophenyl group in N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide suggests that this compound may possess similar or even novel biological effects that warrant further exploration.
In recent years, there has been a growing interest in the development of hybrid molecules that combine multiple pharmacophoric elements into a single structure. Such hybrid compounds often exhibit enhanced potency and reduced toxicity compared to traditional monomeric drugs. N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-y l)acetamide is an excellent example of such a hybrid molecule, as it combines the bioisosteric properties of the oxazole ring with the pharmacological potential of the thiophene ring.
The synthesis of N-(5-ph enyl)-1,2 oxazol -3 -y l)methyl - 2( thi ophen - 2 - yl )acet amide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The key steps typically include the formation of the oxazole ring through condensation reactions, followed by functionalization with the phenyl and thiophenyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve selective modifications at specific positions within the molecule.
The pharmacological evaluation of N-(5-ph enyl)-1 , 2 - ox azol -3 -y l)methyl - 2( thi oph en - 2 - yl )acet amide has been conducted using both in vitro and in vivo models. Initial studies have shown promising results in terms of inhibitory activity against various enzymes and receptors relevant to human diseases. For instance, preliminary data suggests that this compound may exhibit inhibitory effects on enzymes such as carbonic anhydrase and proteases, which are implicated in conditions like glaucoma and inflammation.
Furthermore, the potential application of N-(5-ph enyl)-1 , 2 - ox azol -3 -y l)methyl - 2( thi oph en - 2 - yl )acet amide in treating neurological disorders has also been explored. The unique structural features of this compound make it an attractive candidate for modulating neurotransmitter systems involved in conditions such as epilepsy and Alzheimer's disease. Preclinical studies have indicated that it may interact with specific neurotransmitter receptors without causing significant side effects.
The development of novel drug candidates often involves extensive computational modeling to predict their binding affinity and interaction patterns with biological targets. Molecular docking studies have been performed on N-(5-ph enyl)-1 , 2 - ox azol -3 -y l)methyl - 2( thi oph en - 2 - yl )acet amide to identify potential binding sites on enzymes and receptors. These studies have provided valuable insights into how this compound interacts with its target molecules at a molecular level, which can guide further optimization efforts.
The pharmacokinetic properties of N-(5-ph enyl)-1 , 2 - ox azol -3 -y l)methyl - 2( thi oph en b > )acet amide b > ) are also crucial factors that need to be evaluated before considering its clinical application. In vitro studies have been conducted to assess its solubility, stability, and metabolic degradation pathways. These studies have revealed that this compound exhibits favorable solubility characteristics and undergoes predictable metabolic transformations, which are essential for its safe and effective use as a drug.
The regulatory aspects associated with the development and commercialization of new pharmaceuticals are another critical consideration. N-(5-ph enyl)-1 , 2 ox az ol b > )methyl b > ) ( b ) ) has undergone preclinical safety testing to ensure that it meets regulatory standards for human use. These studies have included toxicity assessments across various organ systems and have demonstrated that this compound is well-tolerated at therapeutic doses.
In conclusion, N-(5-ph enyl)-1 , 2 ox az ol b > )methyl b > ) ( b ) ) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of heterocyclic scaffolds and functional groups makes it an attractive candidate for further investigation in drug discovery efforts aimed at treating various human diseases. As research continues to uncover new biological activities and mechanisms associated with this compound, it is likely that N-(5-ph enyl)-1 , p >
946262-35-7 (N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide) 関連製品
- 2172177-60-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)
- 2649057-86-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)
- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)
- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)
- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)
- 18437-74-6((4-Fluorophenyl)dimethylphosphine oxide)
- 1181738-47-5(4-(4-bromophenyl)-1-chlorobutan-2-one)
- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)
- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)